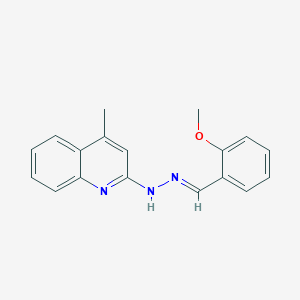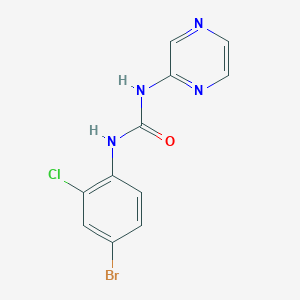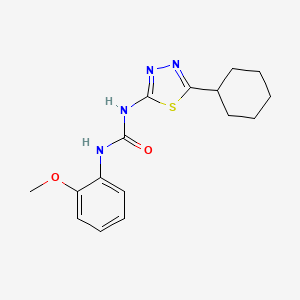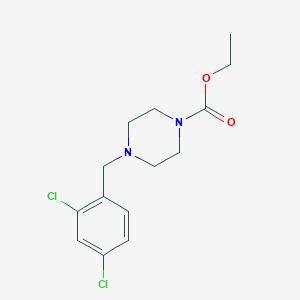![molecular formula C18H20N2O4 B5805163 2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been studied for its potential therapeutic benefits in various medical conditions.
Mecanismo De Acción
ACPA acts as a CB1 receptor antagonist and binds to the CB1 receptor in the brain and peripheral nervous system. This binding blocks the activity of the CB1 receptor, which results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
ACPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. ACPA has also been found to reduce oxidative stress and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACPA in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a potent antagonist. ACPA is also relatively stable and can be used in long-term experiments. However, one of the limitations of using ACPA is that it can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of ACPA. One area of interest is the potential use of ACPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the study of ACPA in pain management, as it has been shown to have analgesic properties. Additionally, further research is needed to understand the potential off-target effects of ACPA and how they may impact the interpretation of results in lab experiments.
Conclusion:
In conclusion, ACPA is a chemical compound that has shown promising results in scientific research for its potential therapeutic benefits in various medical conditions. Its high affinity for the CB1 receptor and potent antagonist properties make it a valuable tool in lab experiments. However, further research is needed to fully understand its potential off-target effects and its use in the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of ACPA involves a multi-step process that includes the reaction of 2-bromoanisole with 3-nitrophenol to form 2-(3-nitrophenoxy)anisole. This intermediate is then reduced with tin and hydrochloric acid to form 2-(3-aminophenoxy)anisole. The final step involves the reaction of 2-(3-aminophenoxy)anisole with ethyl 4-bromobenzyl ether and acetic anhydride to form ACPA.
Aplicaciones Científicas De Investigación
ACPA has been studied for its potential therapeutic benefits in various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. ACPA has been studied in animal models of multiple sclerosis, Parkinson's disease, and Alzheimer's disease, and has shown promising results in reducing inflammation and protecting neurons.
Propiedades
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16-9-7-14(8-10-16)20-18(22)12-24-17-6-4-5-15(11-17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYEOSWUSUHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)





![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)




![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)